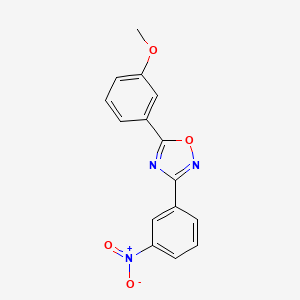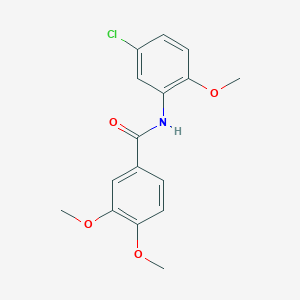![molecular formula C16H13NOS B5772778 2-{[(2-methylphenyl)amino]methylene}-1-benzothiophen-3(2H)-one](/img/structure/B5772778.png)
2-{[(2-methylphenyl)amino]methylene}-1-benzothiophen-3(2H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{[(2-methylphenyl)amino]methylene}-1-benzothiophen-3(2H)-one, also known as MBTH, is a synthetic compound that has been extensively studied for its potential applications in various scientific research fields. MBTH is a benzothiophene derivative that exhibits a unique chemical structure, making it a promising candidate for the development of new drugs and therapies.
Wirkmechanismus
The mechanism of action of 2-{[(2-methylphenyl)amino]methylene}-1-benzothiophen-3(2H)-one is still not fully understood, but it is believed to involve the inhibition of various cellular pathways involved in inflammation, oxidative stress, and cancer cell proliferation. 2-{[(2-methylphenyl)amino]methylene}-1-benzothiophen-3(2H)-one has been shown to inhibit the activity of various enzymes and signaling pathways involved in these processes, leading to its potent biological activities.
Biochemical and Physiological Effects:
2-{[(2-methylphenyl)amino]methylene}-1-benzothiophen-3(2H)-one has been shown to exhibit potent biochemical and physiological effects, including anti-inflammatory, antioxidant, and anticancer activities. It has been shown to inhibit the production of various pro-inflammatory cytokines and chemokines, leading to a reduction in inflammation and oxidative stress. 2-{[(2-methylphenyl)amino]methylene}-1-benzothiophen-3(2H)-one has also been shown to induce apoptosis in cancer cells, leading to its potential anticancer activity.
Vorteile Und Einschränkungen Für Laborexperimente
2-{[(2-methylphenyl)amino]methylene}-1-benzothiophen-3(2H)-one has several advantages for lab experiments, including its easy synthesis, high purity, and potent biological activities. However, it also has some limitations, including its potential toxicity and limited solubility in aqueous solutions. These limitations should be considered when designing experiments involving 2-{[(2-methylphenyl)amino]methylene}-1-benzothiophen-3(2H)-one.
Zukünftige Richtungen
There are several future directions for the study of 2-{[(2-methylphenyl)amino]methylene}-1-benzothiophen-3(2H)-one, including the development of new drugs and therapies based on its chemical structure and properties. Further studies are needed to fully understand its mechanism of action and potential applications in various disease models. Additionally, the development of new synthesis methods and purification techniques for 2-{[(2-methylphenyl)amino]methylene}-1-benzothiophen-3(2H)-one could enhance its potential for use in scientific research.
Synthesemethoden
The synthesis of 2-{[(2-methylphenyl)amino]methylene}-1-benzothiophen-3(2H)-one involves the reaction of 2-aminothiophenol with 2-methylbenzaldehyde in the presence of a suitable catalyst. The resulting product is then subjected to further purification processes to obtain pure 2-{[(2-methylphenyl)amino]methylene}-1-benzothiophen-3(2H)-one. This synthesis method has been widely used in various research studies, and its efficiency and reliability have been extensively validated.
Wissenschaftliche Forschungsanwendungen
2-{[(2-methylphenyl)amino]methylene}-1-benzothiophen-3(2H)-one has been widely studied for its potential applications in various scientific research fields, including medicinal chemistry, pharmacology, and biochemistry. Its unique chemical structure and properties make it a promising candidate for the development of new drugs and therapies. 2-{[(2-methylphenyl)amino]methylene}-1-benzothiophen-3(2H)-one has been shown to exhibit potent anti-inflammatory, antioxidant, and anticancer activities, making it a potential candidate for the treatment of various diseases.
Eigenschaften
IUPAC Name |
2-[(2-methylphenyl)iminomethyl]-1-benzothiophen-3-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NOS/c1-11-6-2-4-8-13(11)17-10-15-16(18)12-7-3-5-9-14(12)19-15/h2-10,18H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFPHMXLXXFLAHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N=CC2=C(C3=CC=CC=C3S2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[2-(2-furyl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-7-yl]-N,N-dimethyl-1-propanamine](/img/structure/B5772695.png)
![{3-bromo-4-[(3-nitrobenzyl)oxy]phenyl}methanol](/img/structure/B5772697.png)



![N-(2-methylphenyl)-N'-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B5772737.png)
![2,3,4,9-tetramethyl-7H-furo[2,3-f]chromen-7-one](/img/structure/B5772749.png)

![N-[2-(4-chlorophenyl)ethyl]-N'-phenylthiourea](/img/structure/B5772764.png)



![5-chloro-2-methoxy-N-{[(4-methyl-2-pyridinyl)amino]carbonothioyl}benzamide](/img/structure/B5772789.png)
![2-{4-[(2-hydroxyphenyl)amino]-2-quinazolinyl}phenol](/img/structure/B5772795.png)